Tert-butylzinc bromide

Catalog No.
S1911003
CAS No.
7565-59-5
M.F
C4H9BrZn
M. Wt
202.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butylzinc bromide

CAS Number

7565-59-5

Product Name

Tert-butylzinc bromide

IUPAC Name

bromozinc(1+);2-methylpropane

Molecular Formula

C4H9BrZn

Molecular Weight

202.4 g/mol

InChI

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h1-3H3;1H;/q-1;;+2/p-1

InChI Key

HGPHQCSSTFBAML-UHFFFAOYSA-M

SMILES

C[C-](C)C.[Zn+]Br

Canonical SMILES

C[C-](C)C.[Zn+]Br

Cross-Coupling Reactions

  • TBZB is a valuable reagent in cross-coupling reactions, a fundamental tool for constructing carbon-carbon bonds. These reactions are crucial for synthesizing complex organic molecules ScienceDirect.
  • In cross-coupling reactions, TBZB acts as a nucleophilic zinc carbenoid species. The tert-butyl group (C(CH3)3) bonded to zinc contributes to its reactivity by stabilizing the intermediate species formed during the reaction Royal Society of Chemistry.

Synthesis of Organic Compounds

  • Due to its ability to participate in cross-coupling reactions, TBZB is a versatile tool for synthesizing various organic compounds, including pharmaceuticals, fine chemicals, and functional materials American Chemical Society: .
  • Researchers can employ TBZB to introduce functional groups containing carbon chains onto organic molecules. This ability allows for the creation of complex organic structures with desired properties.

Tert-butylzinc bromide is an organozinc compound represented by the formula C4H9BrZn\text{C}_4\text{H}_9\text{BrZn} or  CH3)3CZnBr\text{ CH}_3)_3\text{CZnBr}. It is classified as an organometallic reagent, notable for its carbon-zinc bond, which plays a crucial role in organic synthesis. This compound is primarily utilized to introduce tert-butyl groups into various organic molecules and to facilitate carbon-carbon bond formation, making it a valuable reagent in synthetic organic chemistry .

  • Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi reaction, where it reacts with organic halides or triflates to form carbon-carbon bonds .
  • Alkylation Reactions: The compound can also serve as an alkylating agent, facilitating the introduction of tert-butyl groups into substrates. For example, it can react with various nucleophiles to yield tert-butyl-substituted products .
  • Synthesis of Complex Molecules: Tert-butylzinc bromide has been employed in synthesizing complex organic structures, including cyclic compounds through intramolecular cyclization processes .

The synthesis of tert-butylzinc bromide typically involves the reaction of tert-butyllithium with zinc bromide. The general reaction can be outlined as follows:

2 CH3)3CLi ZnBr2Zn C CH3)3)2+2LiBr\text{2 CH}_3)_3\text{CLi ZnBr}_2\rightarrow \text{Zn C CH}_3)_3)_2+2\text{LiBr}

This method mirrors the synthesis of related organozinc compounds, such as di-tert-butylzinc, which is formed through similar pathways involving zinc halides and organolithium reagents .

Tert-butylzinc bromide finds applications across various domains:

  • Organic Synthesis: It is widely used in the synthesis of pharmaceuticals and agrochemicals due to its ability to introduce bulky tert-butyl groups that can influence the physical and chemical properties of molecules.
  • Material Science: The compound is also explored in materials science for creating novel polymers and materials with specific properties.
  • Catalysis: Its role in catalysis, particularly in cross-coupling reactions, makes it essential in developing new synthetic methodologies .

Tert-butylzinc bromide shares similarities with several other organozinc compounds. Here are some notable comparisons:

Compound NameFormulaKey Features
Di-tert-butylzincZn C CH3)3)2\text{Zn C CH}_3)_3)_2Used for meta-activation in synthesis; less sterically hindered than tert-butylzinc bromide.
Butylzinc bromideC4H9BrZn\text{C}_4\text{H}_9\text{BrZn}Simpler structure; used in similar cross-coupling reactions but less bulky than tert-butyl group.
Ethylzinc bromideC2H5BrZn\text{C}_2\text{H}_5\text{BrZn}Smaller ethyl group; used for different reactivity profiles compared to tert-butyl derivatives.

Uniqueness of Tert-Butylzinc Bromide

Tert-butylzinc bromide stands out due to its bulky tert-butyl group, which imparts unique steric properties that can significantly influence reaction pathways and product selectivity in organic synthesis. This characteristic makes it particularly useful for synthesizing complex molecules where sterics play a crucial role.

Hydrogen Bond Acceptor Count

1

Exact Mass

199.91790 g/mol

Monoisotopic Mass

199.91790 g/mol

Heavy Atom Count

6

Dates

Modify: 2023-08-16

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